AnhydrovinblastineN'b-oxideSulfateSalt AnhydrovinblastineN'b-oxideSulfateSalt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16498516
InChI: InChI=1S/C46H56N4O9.H2O4S/c1-8-28-21-29-24-45(41(52)57-6,37-31(15-20-50(55,25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)56-5)48(4)39-44(32)17-19-49-18-12-16-43(9-2,38(44)49)40(59-27(3)51)46(39,54)42(53)58-7;1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;(H2,1,2,3,4)
SMILES:
Molecular Formula: C46H58N4O13S
Molecular Weight: 907.0 g/mol

AnhydrovinblastineN'b-oxideSulfateSalt

CAS No.:

Cat. No.: VC16498516

Molecular Formula: C46H58N4O13S

Molecular Weight: 907.0 g/mol

* For research use only. Not for human or veterinary use.

AnhydrovinblastineN'b-oxideSulfateSalt -

Specification

Molecular Formula C46H58N4O13S
Molecular Weight 907.0 g/mol
IUPAC Name methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Standard InChI InChI=1S/C46H56N4O9.H2O4S/c1-8-28-21-29-24-45(41(52)57-6,37-31(15-20-50(55,25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)56-5)48(4)39-44(32)17-19-49-18-12-16-43(9-2,38(44)49)40(59-27(3)51)46(39,54)42(53)58-7;1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;(H2,1,2,3,4)
Standard InChI Key YBRHCUUCEAQGFE-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O

Introduction

Structural and Chemical Properties of Anhydrovinblastine Disulfate Salt

Molecular Architecture

Anhydrovinblastine disulfate salt is a bisindole alkaloid derived from the coupling of catharanthine and vindoline precursors. Its structure features a vindoline moiety linked to a catharanthine-derived fragment through a carbon-carbon bond at positions 15′ and 16′ . The disulfate counterion stabilizes the protonated tertiary amines, enhancing solubility for pharmacological applications. Key structural attributes include:

  • IUPAC Name: Methyl (3aR,3a1S,4R,5S,10bR)-4-acetoxy-3a-ethyl-9-((7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl)-5-hydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate disulfate .

  • SMILES: O=C(OC)[C@]1(O)C2N(C)C3=CC(OC)=C(C=C3[C@]24[C@H]5[C@](C=CCN5CC4)(CC)[C@H]1OC(C)=O)[C@](C[C@H]6CN(CC7)CC(CC)=C6)(C(OC)=O)C8=C7C(C=CC=C9)=C9N8\text{O=C(OC)[C@]1(O)C2N(C)C3=CC(OC)=C(C=C3[C@]24[C@H]5[C@](C=CCN5CC4)(CC)[C@H]1OC(C)=O)[C@](C[C@H]6CN(CC7)CC(CC)=C6)(C(OC)=O)C8=C7C(C=CC=C9)=C9N8} .

Physicochemical Data

The compound’s physicochemical profile underscores its suitability for preclinical studies:

PropertyValue
Molecular FormulaC46H56N4O82H2SO4\text{C}_{46}\text{H}_{56}\text{N}_{4}\text{O}_{8} \cdot 2\text{H}_{2}\text{SO}_{4}
Molecular Weight989.11 g/mol
Storage Temperature-86°C
SolubilitySoluble in polar organic solvents (e.g., DMSO)
StabilityShort shelf life; requires dry ice shipping .

Synthetic Methodologies and Challenges

Historical Approaches

Early synthesis routes relied on the coupling of catharanthine N-oxide with vindoline using trifluoroacetic anhydride, but these methods suffered from low yields (35%) and contamination with 16′-R epimer (10%) . Reaction conditions necessitated anhydrous solvents, inert atmospheres, and subzero temperatures, complicating scalability.

Modern Innovations

The patent US6365735B1 describes a breakthrough process utilizing controlled oxidation of vindoline to generate a reactive intermediate (Formula V), which undergoes cyanation or reduction to yield anhydrovinblastine derivatives . Key advancements include:

  • Epimer Control: Elimination of the 16′-R epimer through optimized reaction kinetics.

  • Yield Improvement: Isolation yields exceeding 89% for anhydrovinblastine via electrochemical oxidation .

  • Intermediate Crystallization: 21′α-Cyanoanhydrovinblastine, a stable crystalline intermediate, enables functionalization at C15′, C20′, and C21′ positions for derivative synthesis .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Epimer PurityScalability
Trifluoroacetic Anhydride3590% S-epimerLow
Ferric Ion Initiation6985% S-epimerModerate
Electrochemical Oxidation89>99% S-epimerHigh

Pharmacological Activity and Mechanisms

Cytotoxic Efficacy

Anhydrovinblastine disulfate salt exhibits potent cytotoxicity against the H460 non-small cell lung carcinoma xenograft, with tumor growth inhibition exceeding 60% at 5 mg/kg doses . Mechanistic studies suggest microtubule disruption via binding to β-tubulin, akin to vinblastine, but with enhanced pharmacokinetic stability due to sulfate salt formation .

Future Directions in Derivative Development

The synthesis of 21′α-cyanoanhydrovinblastine has unlocked pathways to novel derivatives with modified cytotoxicity and selectivity profiles . Current efforts focus on:

  • Nucleophilic Functionalization: Introducing sulfhydryl or amine groups at C21′ to enhance blood-brain barrier penetration.

  • Electrophilic Substitution: Attaching fluorinated moieties to improve metabolic stability.

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